REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:8]1[N:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[N:9]=1>O1CCCC1>[Cl:15][C:10]1[CH:11]=[C:12]([Cl:14])[N:13]=[C:8]([NH:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1])[N:9]=1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
been stirred for a further six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has thawed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISTILLATION
|
Details
|
The resulting residue is subjected to steam distillation in the course of which 10.6 g (16.6% of theory) of the desired pyrimidine pass over as a solid, melting point 48° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)NCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |